molecular formula C8H10ClF2N B2505812 1-(3,4-Difluorophenyl)-N-methylmethanamine HCl CAS No. 381236-46-0

1-(3,4-Difluorophenyl)-N-methylmethanamine HCl

Cat. No. B2505812
CAS RN: 381236-46-0
M. Wt: 193.62
InChI Key: QSAKBXPYLJXUOS-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Difluorophenyl)-N-methylmethanamine HCl is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and characterization of similar aromatic amines and their derivatives. The first paper discusses a compound synthesized from p-Toluic hydrazide and glycine, which suggests a potential route for synthesizing aromatic amines through condensation reactions . The second paper describes the synthesis of a novel fluorinated aromatic diamine monomer, which indicates the interest in and feasibility of introducing fluorine atoms into aromatic compounds . These fluorinated compounds are of interest due to their potential applications in materials with desirable properties such as high thermal stability and solubility in polar organic solvents.

Synthesis Analysis

The synthesis of this compound could potentially be inspired by the methodologies described in the papers. The first paper outlines a polyphosphoric acid condensation route, which could be adapted for the synthesis of the target compound by choosing appropriate starting materials that would introduce the difluorophenyl group and the methylamine moiety . The second paper details a process involving the coupling of a fluorinated ketone with an aromatic ether, followed by reduction, which could be a part of a synthetic route for the target compound if similar functional groups were present .

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the techniques used for characterizing the compounds in these papers could be applicable. Spectroscopic methods such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry are standard techniques for determining the structure of organic compounds . These techniques would likely be used to confirm the presence of the difluorophenyl and methylamine groups in the target compound and to establish its purity and identity.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do offer insight into the types of chemical reactions that aromatic amines can undergo. The synthesis of polyimides from diamine monomers suggests that the target compound could potentially be used as a monomer or intermediate in the synthesis of polymers or other high-performance materials, provided that it has the necessary functional groups for such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds discussed in the papers. The solubility of fluorinated polyimides in polar organic solvents and their high thermal stability are properties that might be expected from the target compound as well, due to the presence of the difluorophenyl group . The mechanical properties such as tensile strength and modulus could also be relevant if the target compound were to be used in material applications.

Scientific Research Applications

Enzyme Inhibition and Multi-target Agents A novel series of compounds, incorporating the difluorophenyl moiety, showed significant inhibitory effects against acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds, due to their wide range of bioactivities, have potential in novel drug design, particularly for diseases where enzyme inhibition is beneficial (Yamali et al., 2020).

Organic Light-Emitting Devices (OLED) Difluorophenyl-functionalized arylamines have been synthesized and used as hole-transporting layers in organic light-emitting devices, demonstrating improved device efficiency and performance. The electron-withdrawing fluorinated substituents in these compounds contribute to their good performance in these applications (Li et al., 2012).

Corrosion Inhibition Compounds with difluorophenyl groups have been evaluated for their ability to inhibit corrosion in metal alloys. These studies have found that such compounds can effectively protect metals in corrosive environments, highlighting their potential in industrial applications to extend the life and durability of metals (Yadav et al., 2015).

Synthesis and Characterization of Novel Compounds Research has also focused on the synthesis and characterization of novel compounds containing the difluorophenyl group, exploring their chemical properties and potential applications in various fields, including pharmaceuticals and materials science. These studies contribute to the development of new chemicals with specialized functions (Masaud et al., 2022).

Photophysical Properties Investigations into the photophysical properties of difluorophenyl-containing compounds reveal their potential applications in photoluminescent materials and devices. These studies explore how structural modifications affect luminescence and could inform the design of new materials for optical and electronic applications (Sajoto et al., 2009).

Future Directions

Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). This could potentially be applied to the synthesis of “1-(3,4-Difluorophenyl)-N-methylmethanamine HCl” and related compounds .

properties

IUPAC Name

1-(3,4-difluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAKBXPYLJXUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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